Imidazo[1,2-a]pyrimidine-6-carbonitrile
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Overview
Description
Imidazo[1,2-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a fused bicyclic system that combines an imidazole ring with a pyrimidine ring, providing a unique structure that can interact with various biological targets.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine-6-carbonitrile is a part of the imidazopyridine family, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry
Mode of Action
It’s known that imidazopyridines have been used as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, which can lead to changes in the target’s function .
Biochemical Pathways
Imidazopyridines have been used in the synthesis of novel kras g12c inhibitors . KRAS is a protein that plays a key role in several signaling pathways that control cell growth and differentiation .
Result of Action
Imidazopyridines have been used in the development of covalent inhibitors, which can have potent anticancer effects .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyrimidine-6-carbonitrile has been explored for its potential in the development of covalent inhibitors . It has been used in the synthesis of novel KRAS G12C inhibitors . The compound interacts with the KRAS G12C protein, a key player in certain types of cancers . The nature of these interactions involves the formation of covalent bonds, which can lead to the inhibition of the protein’s function .
Cellular Effects
This compound has shown significant activity against certain types of cells. For instance, it has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . The compound influences cell function by inhibiting the activity of the KRAS G12C protein, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of covalent bonds with target proteins, such as the KRAS G12C protein . This binding interaction leads to the inhibition of the protein’s activity, which can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. This reaction typically proceeds through a cyclization process, forming the imidazo[1,2-a]pyrimidine core. Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. These reactions often involve the use of catalysts and can be carried out under mild conditions, making them efficient and environmentally friendly .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced analytical techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of the compound and introduce new functional groups, enhancing its biological activity and selectivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. These reactions are typically carried out under controlled conditions, with careful monitoring of temperature, pH, and reaction time to ensure optimal results .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyrimidine-6-carboxylic acid derivatives, while substitution reactions with amines can produce imidazo[1,2-a]pyrimidine-6-amino derivatives .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a scaffold for the development of new drugs with anti-inflammatory, antiviral, and anticancer properties . In biology, it has been used as a tool to study enzyme inhibition and protein-protein interactions. Additionally, in the field of materials science, imidazo[1,2-a]pyrimidine-6-carbonitrile derivatives have been explored for their potential use in organic electronics and optoelectronic devices .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine derivatives. While all these compounds share a common fused bicyclic structure, they differ in their specific ring systems and functional groups. This compound is unique in its combination of an imidazole and pyrimidine ring, which provides distinct chemical and biological properties. Similar compounds include imidazo[1,2-a]pyridine-6-carbonitrile and pyrido[1,2-a]pyrimidine-7-carbonitrile .
Properties
IUPAC Name |
imidazo[1,2-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUUUIRODBRUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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